molecular formula C11H12F2O3 B2923455 Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate CAS No. 144156-71-8

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate

Cat. No. B2923455
M. Wt: 230.211
InChI Key: QDBWHAAEZOWYOG-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate is a chemical compound . It is related to Ethyl 3-phenylpropionate, a volatile flavor compound reported to occur in muskmelon and red fermented soybean curds , and Ethyl ®-3-hydroxy-3-phenylpropionate, a chiral building block .

Scientific Research Applications

Enzymatic Hydrolysis and Ultrasound Application

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate has been studied in the context of enzymatic hydrolysis. The use of ultrasound bath with enzymes like PCL, PLE, and CRL has been found to decrease the reaction time of enzymatic hydrolysis without significantly altering the yield or enantiomeric excess of reaction products. This illustrates the compound's utility in speeding up chemical reactions while maintaining efficiency (Ribeiro et al., 2001).

Reaction with Cyclic Ethers and Acetals

Research has shown that ethyl 3,3-difluoro-2-methylpropenoate, a closely related compound, forms adducts with tetrahydrofuran and 1,3-dioxolanes under free radical conditions. This indicates potential for the similar reactivity of ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate in forming adducts, offering insights into its reactive nature and applications in synthesis (Bumgardner & Burgess, 2000).

Chemo-enzymatic Synthesis Routes

Ethyl 3-hydroxy-3-phenylpropanoate, a compound similar to Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate, has been used in the chemo-enzymatic synthesis of chiral compounds. It serves as a precursor in the enzymatic preparation of optically pure tomoxetine hydrochloride and fluoxetine hydrochloride, which are antidepressant drugs. This demonstrates the potential of Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate in the synthesis of medically significant molecules (Zhao et al., 2014).

Asymmetric Reduction and Biocatalysis

The compound has been involved in studies focusing on asymmetric reduction using transition metal–diphoshine complexes or whole cells of non-conventional yeasts. Such research highlights its role in the synthesis of enriched ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate, a chiral side chain of Taxol (Rimoldi et al., 2011).

Palladium-catalyzed Hydroesterification

Ethyl 3-phenylpropanoate, structurally related to the compound , was synthesized using palladium-catalyzed hydroesterification. This showcases the utility of Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate in similar synthesis processes, highlighting its versatility in chemical reactions (Deng et al., 2022).

properties

IUPAC Name

ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-16-10(15)9(14)11(12,13)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBWHAAEZOWYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate

Citations

For This Compound
1
Citations
MF Parisi, G Gattuso, A Notti, FM Raymo… - The Journal of Organic …, 1995 - ACS Publications
Me, Et, t-Pr, Bn, and Ph; R'= Et and H), designed as potential inhibitors of serine proteases, is described. The standard proceduredeveloped consists in the initial formation of an,-difluoro …
Number of citations: 49 pubs.acs.org

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